molecular formula C11H11FN4O B8232240 1-(3-Fluorobenzyl)-1H-pyrazole-4-carbohydrazide

1-(3-Fluorobenzyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B8232240
M. Wt: 234.23 g/mol
InChI Key: GGRBMAUZCZQOAA-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a carbohydrazide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and the pyrazole intermediate.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the fluorobenzyl-pyrazole intermediate with hydrazine hydrate to form the carbohydrazide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorobenzyl)-1H-pyrazole-4-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and inflammatory diseases.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(3-Fluorobenzyl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)-1H-pyrazole-4-carbohydrazide: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.

    1-(3-Methylbenzyl)-1H-pyrazole-4-carbohydrazide: Contains a methyl group instead of fluorine, which can affect its physical and chemical properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-10-3-1-2-8(4-10)6-16-7-9(5-14-16)11(17)15-13/h1-5,7H,6,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRBMAUZCZQOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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